

Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-iodo-1H-indazole-6-carboxylate

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Introduction

Methyl 3-iodo-1H-indazole-6-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] Indazole derivatives are known to possess a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the synthesis of **Methyl 3-iodo-1H-indazole-6-carboxylate**, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. The information presented here is intended to assist researchers in the efficient and reliable preparation of this important building block.

Synthetic Routes

There are two primary synthetic routes for the preparation of **Methyl 3-iodo-1H-indazole-6-carboxylate**. The most direct method involves the iodination of Methyl 1H-indazole-6-carboxylate. An alternative, multi-step approach begins with 4-methyl-3-nitrobenzoic acid methyl ester.

Route 1: Iodination of Methyl 1H-indazole-6-carboxylate

This method is a straightforward, one-step process that directly introduces an iodine atom at the 3-position of the indazole ring.

Route 2: Multi-step Synthesis from 4-methyl-3-nitrobenzoic acid methyl ester

This route involves a three-step sequence: catalytic reduction of the nitro group, diazotization and cyclization to form the indazole ring, followed by iodination.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **Methyl 3-iodo-1H-indazole-6-carboxylate** and its immediate precursor.

Compound	Starting Material	Reagents	Solvent	Yield	Purity	Reference
Methyl 3-iodo-1H-indazole-6-carboxylate	Methyl 1H-indazole-6-carboxylate	KOH, I ₂	DMF	93.3%	N/A	^[3]
Methyl 3-iodo-1H-indazole-6-carboxylate	Methyl 1H-indazole-6-carboxylate	NaOH, I ₂	Methanol	N/A	N/A	^[1]
Methyl 1H-indazole-6-carboxylate	4-methyl-3-aminobenzoic acid methyl ester	Acetic anhydride, Isoamyl nitrite	N/A	N/A	N/A	^[1]
4-methyl-3-aminobenzoic acid methyl ester	4-methyl-3-nitrobenzoic acid methyl ester	Palladium on carbon, H ₂	Methanol	N/A	N/A	^[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate from Methyl 1H-indazole-6-carboxylate

Materials:

- Methyl 1H-indazole-6-carboxylate (2.5 g, 14.2 mmol)[3]
- Potassium hydroxide (KOH) (1.8 g, 31.9 mmol)[3]
- Iodine (I₂) (5.4 g, 21.3 mmol)[3]
- Dimethylformamide (DMF) (30 mL)[3]
- Ethyl acetate (EtOAc)
- 5% Sodium thiosulfate (Na₂S₂O₄) aqueous solution[3]
- Brine
- Ice water

Procedure:

- To a solution of Methyl 1H-indazole-6-carboxylate in DMF, add KOH in batches at 0 °C.[3]
- Following the addition of KOH, add iodine.[3]
- Stir the reaction mixture at room temperature for 1 hour.[3]
- Upon completion of the reaction, pour the mixture into ice water.[3]
- Extract the aqueous mixture twice with EtOAc.[3]
- Combine the organic phases and wash sequentially with 5% Na₂S₂O₄ aqueous solution and brine.[3]
- Dry the organic layer and concentrate to dryness to obtain **Methyl 3-iodo-1H-indazole-6-carboxylate** as a yellow solid.[3] The product can be used in the next step without further

purification.[3]

Protocol 2: Multi-step Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate

Step 1: Synthesis of 4-methyl-3-aminobenzoic acid methyl ester[1]

Materials:

- 4-methyl-3-nitrobenzoic acid methyl ester (15.0 g, 25.6 mmol)[1]
- Palladium on carbon (0.5 g)[1]
- Methanol (60 mL)[1]
- Hydrogen gas

Procedure:

- Dissolve 4-methyl-3-nitrobenzoic acid methyl ester in methanol in a reaction bottle.[1]
- Add palladium on carbon to the solution.[1]
- Introduce hydrogen gas and react at room temperature for 3 hours, monitoring the reaction progress with thin-layer chromatography.[1]

Step 2: Synthesis of Methyl 1H-indazole-6-carboxylate[1]

Materials:

- 4-methyl-3-aminobenzoic acid methyl ester
- Acetic anhydride
- Isoamyl nitrite

Procedure:

- React 4-methyl-3-aminobenzoic acid methyl ester with isoamyl nitrite under the catalysis of acetic anhydride to obtain Methyl 1H-indazole-6-carboxylate.[1]

Step 3: Synthesis of **Methyl 3-iodo-1H-indazole-6-carboxylate**[1]

Materials:

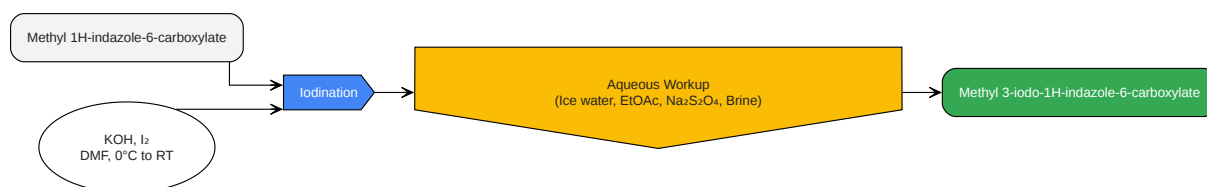
- Methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol)[1]
- Sodium hydroxide (0.8 g, 20.0 mmol)[1]
- Iodine (5.2 g, 20.0 mmol)[1]
- Methanol (50 mL)[1]
- Saturated sodium sulfite solution

Procedure:

- Dissolve Methyl 1H-indazole-6-carboxylate and sodium hydroxide in methanol and stir to dissolve.[1]
- Add iodine in batches at room temperature over 0.5 hours and continue the reaction for 1 hour, monitoring by thin-layer chromatography.[1]
- Filter the reaction mixture and evaporate the filtrate to dryness.[1]
- Add 45 mL of saturated sodium sulfite solution to the residue and stir for 0.5 hours to precipitate a solid.[1]
- Filter and dry the filter cake to obtain a light yellow solid of **Methyl 3-iodo-1H-indazole-6-carboxylate**. [1]

Synthetic Workflow Visualization

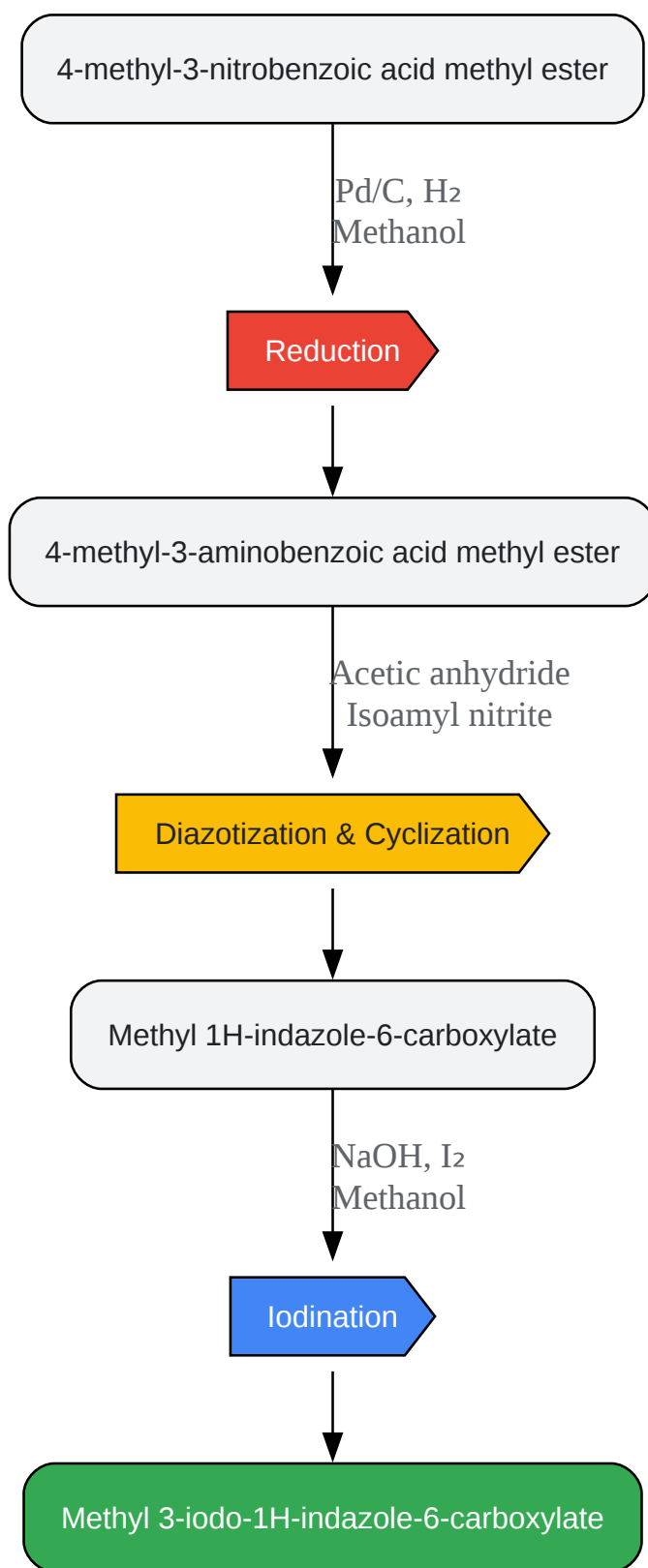
The following diagram illustrates the single-step synthesis of **Methyl 3-iodo-1H-indazole-6-carboxylate** from its immediate precursor.



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Caption: Synthetic workflow for the iodination of Methyl 1H-indazole-6-carboxylate.

This second diagram outlines the multi-step synthesis starting from 4-methyl-3-nitrobenzoic acid methyl ester.



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Caption: Multi-step synthesis of **Methyl 3-iodo-1H-indazole-6-carboxylate**.

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